molecular formula C20H26N4O3S B4480746 N-[4-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE

N-[4-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE

Cat. No.: B4480746
M. Wt: 402.5 g/mol
InChI Key: ZBPUCRYGMVAJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-[4-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, the compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding .

Medicine

In medicine, this compound has potential therapeutic applications. It is being explored for its anti-inflammatory and anticancer properties .

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of N-[4-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Uniqueness

N-[4-({[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[4-[[4-(4-methylpiperazin-1-yl)phenyl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-16(25)22-18-5-9-20(10-6-18)28(26,27)21-15-17-3-7-19(8-4-17)24-13-11-23(2)12-14-24/h3-10,21H,11-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUCRYGMVAJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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